molecular formula C20H26N2O2 B4668876 N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N'-(4-ETHYLPHENYL)UREA

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N'-(4-ETHYLPHENYL)UREA

Cat. No.: B4668876
M. Wt: 326.4 g/mol
InChI Key: BLXNKUMMJPANRH-UHFFFAOYSA-N
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Description

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N’-(4-ETHYLPHENYL)UREA is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings. The tert-butyl and methoxy groups on one aromatic ring and the ethyl group on the other contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N’-(4-ETHYLPHENYL)UREA typically involves the reaction of 5-tert-butyl-2-methoxyaniline with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N’-(4-ETHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N’-(4-ETHYLPHENYL)UREA has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N’-(4-ETHYLPHENYL)UREA exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-TERT-BUTYL-3-(2-METHOXY-5-METHYLPHENYL)UREA
  • 1-TERT-BUTYL-3-(2,6-DIETHYLPHENYL)UREA
  • 1-TERT-BUTYL-3-(4-ETHYLPHENYL)UREA

Uniqueness

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N’-(4-ETHYLPHENYL)UREA is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and methoxy groups on one aromatic ring and an ethyl group on the other makes it different from other similar urea derivatives .

Properties

IUPAC Name

1-(5-tert-butyl-2-methoxyphenyl)-3-(4-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-6-14-7-10-16(11-8-14)21-19(23)22-17-13-15(20(2,3)4)9-12-18(17)24-5/h7-13H,6H2,1-5H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXNKUMMJPANRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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